molecular formula C21H12Cl3N3 B3051115 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine CAS No. 3114-54-3

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

Cat. No.: B3051115
CAS No.: 3114-54-3
M. Wt: 412.7 g/mol
InChI Key: HNUCWEZQTAGOAW-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine is a symmetric tri-substituted triazine derivative featuring three 4-chlorophenyl groups attached to the 1,3,5-triazine core. The compound is synthesized via nucleophilic substitution reactions, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is reacted with 4-chlorophenyl nucleophiles under controlled conditions . The electron-withdrawing chlorine atoms on the aromatic rings enhance the compound’s stability and hydrophobicity, making it suitable for applications in materials science, stabilizers, and coordination chemistry .

Properties

IUPAC Name

2,4,6-tris(4-chlorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUCWEZQTAGOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274609
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-54-3
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trimerization of 4-Chlorobenzonitrile

The most direct and efficient route to 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine involves the catalytic trimerization of 4-chlorobenzonitrile. This method leverages the electron-withdrawing nature of the chloro substituent, which enhances the reactivity of the nitrile group toward cyclization.

Catalytic System and Reaction Conditions

As demonstrated in studies on aromatic nitriles, p-toluenesulfonic acid (PTSA) serves as an effective catalyst for trimerization at moderate temperatures and pressures. The optimal conditions derived from analogous systems are:

Parameter Value
Catalyst (PTSA) 5 mol% relative to nitrile
Temperature 232°C (450°F)
Pressure 5.17 MN/m² (750 psi)
Reaction Time 48 hours
Solvent None (neat reaction)

Under these conditions, terephthalonitrile (a dinitrile analog) achieved a trimerization yield of 99.5%, suggesting comparable efficiency for 4-chlorobenzonitrile. The reaction proceeds via acid-catalyzed cyclization, forming the s-triazine core through triple nitrile coupling.

Mechanistic Insights

The electron-withdrawing chloro group destabilizes the nitrile’s π-bond, facilitating nucleophilic attack by adjacent nitrile groups. PTSA protonates the nitrile, generating a reactive electrophilic intermediate that undergoes sequential cycloaddition. This mechanism is supported by infrared (IR) spectroscopy data, where the disappearance of the nitrile stretch at 2230 cm⁻¹ and the emergence of triazine ring vibrations at 1525 cm⁻¹ and 1370 cm⁻¹ confirm successful trimerization.

Purification and Characterization

Post-reaction, the crude product is washed with water to remove residual catalyst and recrystallized from xylene or glacial acetic acid. Key characterization data include:

  • Melting Point : >340°C (decomposition observed via thermal gravimetric analysis).
  • ¹H NMR (CDCl₃) : δ 7.45–7.70 (m, 12H, aromatic protons).
  • IR (KBr) : 1525 cm⁻¹ (s-triazine ring), 1090 cm⁻¹ (C-Cl stretch).

Nucleophilic Substitution on Trichloromethyl Triazine Precursors

An alternative route involves functionalizing a preformed 1,3,5-triazine core. While less direct, this method allows modular substitution patterns.

Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

The precursor is synthesized via trimerization of trichloroacetonitrile using an AlBr₃-HCl catalyst. This yields a highly reactive intermediate where each trichloromethyl group can undergo substitution.

Substitution with 4-Chlorophenyl Groups

Replacing trichloromethyl groups with aryl moieties requires harsh conditions. In a model reaction, 2,4,6-tris(trichloromethyl)-1,3,5-triazine was reacted with 4-chloroaniline in chloroform under reflux with triethylamine as a base:

$$
\text{C}3\text{N}3(\text{CCl}3)3 + 3 \text{H}2\text{N-C}6\text{H}4\text{Cl} \rightarrow \text{C}3\text{N}3(\text{C}6\text{H}4\text{Cl})3 + 3 \text{HCl} + 3 \text{Et}_3\text{N}
$$

Challenges and Limitations
  • Low Yields : Substitution with arylamines typically yields ≤53% due to steric hindrance and competing side reactions.
  • Multi-Step Process : Requires hydroxylation and chlorination steps to activate the triazine core for substitution.

Comparative Analysis of Synthetic Routes

Parameter Trimerization Route Substitution Route
Steps Single-step Multi-step
Yield >95% (estimated) ≤53%
Reaction Conditions High temperature/pressure Moderate conditions
Scalability High Low (due to intermediate steps)

The trimerization method is superior in efficiency and simplicity, making it the preferred industrial-scale approach.

Experimental Optimization and Troubleshooting

Solvent Effects

Neat reactions minimize side interactions, though polar aprotic solvents like dimethylformamide (DMF) can enhance nitrile solubility at the cost of reduced reaction rates.

Pressure Dependence

Elevated pressure (≥5.17 MN/m²) ensures reactant proximity, critical for overcoming activation barriers in cyclization.

Applications and Derivatives

This compound serves as a precursor for:

  • Coordination Polymers : The triazine core chelates metal ions, enabling applications in catalysis.
  • Flame Retardants : Chlorine substituents enhance thermal stability and flame resistance.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazine ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions to facilitate nucleophilic substitution.

    Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield tris(4-aminophenyl)triazine derivatives.

Scientific Research Applications

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of high-performance materials, including flame retardants and UV stabilizers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds can interact with enzymes or receptors, modulating their activity. The triazine ring’s electron-deficient nature allows it to form stable complexes with electron-rich species, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Variations

The properties and applications of triazine derivatives are heavily influenced by substituents on the triazine core. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Triazine Derivatives
Compound Name Substituents Molecular Weight Key Properties Applications
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine 3× 4-chlorophenyl ~420.7 Hydrophobic, electron-withdrawing, thermally stable Polymer stabilizers, ligand frameworks, materials synthesis
TCAT* (N2,N4,N6-tris(4-chlorophenyl)triamine) 3× 4-chlorophenyl amine 441.39 Polar, hydrogen-bonding capability Pharmaceuticals, chelating agents
TA-1Ph-CHO (2,4,6-Tris(4-formylphenyl)triazine) 3× 4-formylphenyl 441.39 Reactive formyl groups, π-conjugation Covalent organic frameworks (COFs), fluorescence sensors
2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine 3× thiophen-2-yl ~360.3 Enhanced charge transport, solvatochromic effects Organic electronics, OLEDs
THFPT (2,4,6-Tris(heptafluoropropyl)triazine) 3× heptafluoropropyl ~561.1 Fluorinated, hydrophobic, stable under harsh conditions Mass spectrometry markers, biochemical studies
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine 3× 4-carboxyphenyl 441.39 Highly polar, acidic functional groups Metal-organic frameworks (MOFs), catalysis

*TCAT: N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

Key Research Findings

Electronic and Solubility Properties
  • Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl groups in the target compound impart electron-withdrawing effects, reducing electron density on the triazine core. This contrasts with derivatives like 2,4,6-tris(benzylamino)-1,3,5-triazine (), where amino groups donate electrons, enhancing nonlinear optical properties .
  • Solubility : Chlorophenyl substituents render the compound hydrophobic, limiting solubility in polar solvents. In contrast, carboxyphenyl () or amine-substituted derivatives () exhibit higher polarity and water compatibility .

Biological Activity

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's mechanism of action and its potential applications in medicine are also discussed.

Chemical Structure and Properties

The chemical structure of this compound includes a triazine core substituted with three 4-chlorophenyl groups. This structure contributes to its biological activity by enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Various studies have demonstrated its effectiveness against multiple bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Inhibition Zone Diameter (mm)
E. faecalis40-5029
P. aeruginosa40-5024
S. typhi40-5030
K. pneumoniae40-5019

These results suggest that the compound's derivatives can serve as potential alternatives to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Case Study: Inhibition of MCF-7 Cells

A study evaluated the effects of a derivative of this compound on MCF-7 breast cancer cells. The findings indicated:

  • IC50 Value : The derivative exhibited an IC50 value of approximately 225 µM.
  • Cell Cycle Arrest : Treated cells showed significant accumulation in the S phase of the cell cycle.
  • LDH Release : Lactate dehydrogenase (LDH) levels increased significantly in treated cells compared to controls (521.77 ± 30.8 U/L vs. 85.35 ± 4.2 U/L), indicating cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in tumorigenesis.
  • Receptor Interaction : Its derivatives can modulate receptor activity due to the electron-deficient nature of the triazine ring .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, compounds derived from this compound have demonstrated anti-inflammatory properties:

  • Cytokine Inhibition : Studies indicate that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine, and how can purity be maximized?

The compound is typically synthesized via nucleophilic aromatic substitution using cyanuric chloride and 4-chlorophenyl precursors. A base (e.g., triethylamine) is employed to deprotonate the chlorophenyl nucleophile, facilitating substitution at the 1,3,5-triazine core . Key steps include:

  • Reaction stoichiometry : A 3:1 molar ratio of 4-chlorophenyl precursor to cyanuric chloride ensures complete substitution.
  • Solvent selection : Anhydrous toluene or tetrahydrofuran (THF) minimizes side reactions.
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>98%), monitored via HPLC or melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and symmetry of the triazine ring .
  • IR spectroscopy : Peaks at 1550–1600 cm1^{-1} (C=N stretching) and 750–800 cm1^{-1} (C-Cl bending) validate structural integrity .
  • X-ray crystallography : Resolves molecular geometry and crystallographic symmetry, critical for confirming steric effects of chlorophenyl groups .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature control : Maintaining 0–5°C during substitution reduces hydrolysis of cyanuric chloride.
  • Catalyst use : Lewis acids (e.g., AlCl3_3) enhance reaction rates but require careful quenching to avoid decomposition .
  • Byproduct analysis : TLC or GC-MS identifies unreacted starting materials or partially substituted intermediates .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in forming coordination polymers?

The electron-withdrawing chlorophenyl groups stabilize the triazine core’s π-deficient nature, enhancing its affinity for electron-rich metal centers (e.g., Fe3+^{3+}, Cu2+^{2+}) . Methodological considerations:

  • Ligand design : Adjust solvent polarity (e.g., DMF vs. MeCN) to modulate metal-ligand coordination kinetics.
  • Crystallography : Single-crystal X-ray diffraction reveals coordination geometries (e.g., octahedral vs. tetrahedral) influenced by steric bulk .

Q. What strategies enable the incorporation of this compound into covalent organic frameworks (COFs)?

  • Linker functionalization : Post-synthetic modification (PSM) introduces reactive groups (e.g., -NH2_2) for condensation with aldehyde-based monomers .
  • Solvothermal synthesis : Reactions in sealed tubes at 120°C for 72 hours yield crystalline COFs, characterized by BET surface area analysis (>500 m2^2/g) .

Q. How can solvatochromic effects be studied in triazine derivatives?

  • Photophysical analysis : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) quantify bathochromic shifts (~20–50 nm) due to charge-transfer transitions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) correlate HOMO-LUMO gaps with observed absorption bands .

Q. What mechanistic insights explain competing pathways in nucleophilic substitution reactions of triazine derivatives?

  • Kinetic studies : Pseudo-first-order rate constants reveal preferential substitution at the 4-position due to steric hindrance from chlorophenyl groups .
  • Isotopic labeling : 15^{15}N-labeled cyanuric chloride tracks regioselectivity via 15^{15}N NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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